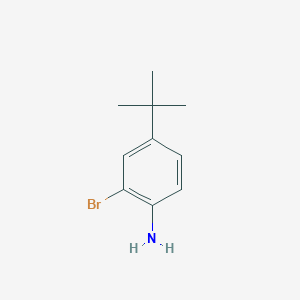

2-Bromo-4-tert-butylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKYFBNIFKQRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285864 | |

| Record name | 2-bromo-4-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103273-01-4 | |

| Record name | 2-bromo-4-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(tert-butyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-4-tert-butylaniline

An In-Depth Technical Guide to 2-Bromo-4-tert-butylaniline: Properties, Synthesis, and Applications in Modern Chemistry

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile intermediate, distinguished by a unique trifecta of functional groups on its phenyl ring: a nucleophilic amino group, a synthetically labile bromine atom, and a sterically influential tert-butyl group. This specific arrangement provides a powerful handle for chemists to modulate electronic properties, dictate reaction orientation, and introduce molecular complexity.

The strategic placement of the bromine atom ortho to the directing amino group, and the bulky tert-butyl group in the para position, makes this compound a cornerstone for producing highly substituted aromatic compounds.[1] Its utility spans from the synthesis of novel heterocyclic scaffolds for medicinal chemistry to the development of specialized agrochemicals and materials.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound, delving into its core chemical properties, providing a field-proven synthesis protocol, exploring its reactivity, and outlining critical safety and handling procedures.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective application in research and development.

Core Chemical Identifiers

The fundamental identity of this compound is established by the following identifiers.

| Property | Value | Reference |

| CAS Number | 103273-01-4 | [3] |

| Molecular Formula | C₁₀H₁₄BrN | [3][4] |

| Molecular Weight | 228.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChIKey | OLKYFBNIFKQRIZ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)Br | [3] |

Physical and Chemical Properties

The bulk properties of the compound are critical for experimental design, including solvent selection and reaction setup.

| Property | Value | Reference |

| Appearance | Colorless to Yellow or Red-Green Liquid | [2][5] |

| Boiling Point | 265°C (lit.) | [2] |

| Purity | Typically >98.0% (GC) | [5] |

| Storage | Store at room temperature in a tightly closed container | [6] |

Spectroscopic Signature

Spectroscopic analysis is the definitive method for structural confirmation. The ¹H NMR spectrum of this compound provides a clear diagnostic fingerprint.

-

¹H NMR (300 MHz, CDCl₃):

-

δ 7.43 (t, J=1.2 Hz, 1H): This small triplet (or doublet of doublets with small coupling) corresponds to the aromatic proton ortho to the bromine atom.

-

δ 7.14 (m, 1H): A multiplet representing the aromatic proton between the bromine and tert-butyl groups.

-

δ 6.72 (d, J=8.1 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the amino group.

-

δ 3.96 (br, 2H): A broad singlet for the two protons of the primary amine (-NH₂).

-

δ 1.30 (s, 9H): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[2]

-

Additional spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases, which are essential for comprehensive characterization.[7]

Part 2: Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

The most common and efficient synthesis of this compound involves the regioselective bromination of 4-tert-butylaniline.

Principle and Rationale

The synthetic strategy hinges on fundamental principles of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating and ortho-, para-directing group. The para position is blocked by the bulky tert-butyl group, which effectively funnels the electrophile (Br⁺) to one of the ortho positions. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for its superior handling characteristics and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of di-brominated byproducts. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or DMF at controlled temperatures.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is synthesized from established procedures.[2]

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylaniline (10.0 g, 67.0 mmol).

-

Dissolution: Add 150 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture until the aniline is fully dissolved. For light-sensitive reactions, protect the flask from light with aluminum foil.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: While stirring at 0°C, slowly add N-bromosuccinimide (NBS) (11.9 g, 67.0 mmol, 1.0 equivalent) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Continue stirring the mixture at 0°C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18 hours.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 300 mL of water.

-

Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Workup - Washing: Combine the organic layers and wash them with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Workup - Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, often a dark oil or tar.

-

Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting at 20:1).

-

Validation: Combine the product-containing fractions (as determined by TLC analysis, Rf ≈ 0.69 in 5:1 Pet. Ether/EtOAc) and concentrate under reduced pressure to afford 2-bromo-4-(tert-butyl)aniline as a colorless or yellow oil.[2] Confirm the structure via ¹H NMR spectroscopy.

Part 3: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its amino and bromo functionalities.

Core Reactivity Pathways

Chemists can selectively target different sites on the molecule to achieve diverse synthetic outcomes.

Caption: Key reactivity pathways for this compound.

-

N-Functionalization: The amino group serves as a versatile nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide array of functional groups or its conversion into other functionalities.

-

C-Br Functionalization (Cross-Coupling): The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful application, enabling the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern pharmaceutical synthesis.[1]

Application Focus: Precursor to Heterocycles

A notable application is its use in the synthesis of quinoline derivatives. For example, it can serve as a starting material for producing 8-Bromo-6-tert-butylquinoline.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic activities, including antimalarial, anticancer, and antibacterial agents. The ability to use this compound to construct specifically substituted quinolines is of high interest to drug development professionals.

Part 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. Strict adherence to safety protocols is required when handling this compound.

GHS Hazard Profile

This compound is classified with several hazards that necessitate careful handling.

| Hazard Code | Description | Reference |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |

| H315 | Causes skin irritation. | [3][5][8] |

| H319 | Causes serious eye irritation. | [3][5][8] |

| H335 | May cause respiratory irritation. | [3][8] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[8]

Storage and Stability

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[9] Keep containers tightly closed to prevent moisture ingress and oxidation.[6][8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[9]

-

Hazardous Decomposition: Combustion may produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and powerful building block. For researchers in drug discovery and materials science, mastering the use of this compound opens avenues to novel structures and functional molecules. By adhering to the rigorous safety and handling protocols outlined herein, scientists can confidently and safely leverage the full synthetic potential of this versatile aniline derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 103273-01-4 [chemicalbook.com]

- 3. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. 2-Bromo-4-(tert-butyl)aniline, 5G | Labscoop [labscoop.com]

- 6. This compound | CAS#:103273-01-4 | Chemsrc [chemsrc.com]

- 7. This compound(103273-01-4) 1H NMR [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2-Bromo-4-tert-butylaniline (CAS: 103273-01-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Bromo-4-tert-butylaniline is a substituted aniline that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its strategic combination of a nucleophilic amino group, a sterically demanding tert-butyl group, and a synthetically versatile bromine atom makes it a highly valuable precursor in medicinal chemistry, agrochemicals, and material science.[1][2] The amino group acts as a powerful ortho-, para-director, which is exploited in its synthesis, while the bromine atom provides a reactive handle for a wide array of cross-coupling reactions. The bulky tert-butyl group, in turn, can modulate the physicochemical properties—such as solubility and metabolic stability—of derivative compounds, a feature of significant interest in drug design.[3]

This guide provides an in-depth examination of the synthesis, characterization, reactivity, and safe handling of this compound, offering field-proven insights and detailed protocols to support its effective application in research and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is the foundation of its successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 103273-01-4 | [4] |

| Molecular Formula | C₁₀H₁₄BrN | [4] |

| Molecular Weight | 228.13 g/mol | [4] |

| IUPAC Name | 2-bromo-4-(tert-butyl)aniline | [4] |

| Appearance | Colorless to yellow or light orange liquid/fused solid | [2][3] |

| Boiling Point | 265 °C (lit.) | [5] |

| Predicted Density | 1.306 g/cm³ | [5] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)Br | [4] |

| InChIKey | OLKYFBNIFKQRIZ-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Validated Approach

The most reliable and common synthesis of this compound involves the regioselective electrophilic bromination of 4-tert-butylaniline. The powerful activating and ortho-directing effect of the amine group, coupled with the steric hindrance at the C3 and C5 positions from the bulky tert-butyl group, ensures high selectivity for bromination at the C2 position.

Reaction Scheme

The bromination is typically achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings.

Caption: Electrophilic bromination of 4-tert-butylaniline.

Detailed Experimental Protocol (Synthesis & Purification)

This protocol is a synthesis of best practices reported in the literature, designed as a self-validating system from reaction to pure compound.[2]

Materials:

-

4-tert-butylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Petroleum Ether & Ethyl Acetate (for chromatography)

Workflow Diagram:

Caption: Synthesis and purification workflow diagram.

Step-by-Step Procedure:

-

Reaction Setup: In a flask protected from light, dissolve 4-tert-butylaniline (e.g., 10 g, 67 mmol) in DMF (150 mL). The choice of DMF facilitates the dissolution of the starting material and the NBS.

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add NBS (12 g, 67 mmol, 1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes. The low temperature controls the reaction rate and minimizes potential side reactions.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Aqueous Work-up: Pour the reaction mixture into deionized water (300 mL). This step quenches the reaction and precipitates the crude product while dissolving the succinimide byproduct and residual DMF.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 100 mL). The organic product is more soluble in DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often a dark oil.[2]

-

Purification: Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate, starting from 20:1.[2]

-

Validation: Monitor the column fractions by TLC (e.g., using a 5:1 petroleum ether/ethyl acetate system, where the product Rf is ~0.69).[2] Combine the pure fractions and evaporate the solvent to afford this compound as a colorless to yellow oil. An 87% yield has been reported for this procedure.[2]

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data are characteristic of the target compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 7.43 (d, 1H), 7.14 (dd, 1H), 6.72 (d, 1H), 3.96 (br s, 2H), 1.30 (s, 9H) | Aromatic protons (3H), NH₂ protons (2H), and tert-butyl protons (9H) in expected regions.[2] |

| IR | ~3450-3300 cm⁻¹ (doublet), ~3050 cm⁻¹, ~2960 cm⁻¹, ~1620 cm⁻¹, ~820 cm⁻¹ | N-H stretch (primary amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, C-H oop bend.[6][7][8] |

| Mass Spec. | M⁺ and M⁺+2 peaks at m/z 227 and 229 with ~1:1 intensity. | Characteristic isotopic pattern for a monobrominated compound.[9][10][11] |

¹H NMR Spectrum Interpretation

The reported ¹H NMR data (300 MHz, CDCl₃) provides unambiguous structural confirmation.[2]

-

δ 7.43 (d, J=2.1 Hz, 1H): Aromatic proton at C3, adjacent to the bromine. It appears as a doublet due to coupling with the proton at C5.

-

δ 7.14 (dd, J=8.4, 2.1 Hz, 1H): Aromatic proton at C5, coupled to both the C6 and C3 protons.

-

δ 6.72 (d, J=8.4 Hz, 1H): Aromatic proton at C6, ortho to the amino group, coupled to the C5 proton.

-

δ 3.96 (br s, 2H): The two protons of the primary amine group. The broadness is typical due to quadrupole relaxation and potential hydrogen exchange.

-

δ 1.30 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

Expected IR and Mass Spectra

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the primary aromatic amine. Two distinct, sharp bands are expected between 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches.[6] A strong N-H bending vibration should appear near 1620 cm⁻¹.[6] The C-H stretches for the tert-butyl group will be prominent just below 3000 cm⁻¹, while the aromatic C-H stretch will be weaker and appear just above 3000 cm⁻¹.[12]

-

Mass Spectrometry (MS): Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a characteristic pair of peaks (doublet) of almost equal intensity at m/z = 227 and 229.[10][11] A common fragmentation pathway for substituted anilines and benzylic compounds is the loss of an alkyl group. Therefore, a significant fragment ion at m/z = 212/214 (loss of a methyl group, -15) would be expected.

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key reaction pathways for this compound.

-

The Amine Group: This group can be readily acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate is exceptionally versatile, allowing for its replacement with a wide range of other functional groups (e.g., -OH, -CN, -F, -H) via Sandmeyer or related reactions.

-

The Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.

-

Application Example: It is a documented precursor in the synthesis of quinoline derivatives, such as 8-Bromo-6-tert-butylquinoline, highlighting its role in constructing heterocyclic scaffolds common in pharmaceuticals.[2]

Safety and Handling

Proper handling is essential due to the potential hazards associated with this compound.

| Hazard Category | GHS Information | Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Avoid ingestion, skin contact, and inhalation of vapors.[4] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Wear appropriate personal protective equipment (PPE).[4] |

| Personal Protection | Safety Goggles, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat. | Use only in a well-ventilated area or a chemical fume hood.[13] |

| Storage | Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. | Incompatible with strong oxidizing agents.[5] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Do not allow to enter drains or water courses. |

Conclusion

This compound is a cornerstone intermediate whose value is defined by its predictable synthesis and versatile reactivity. For the medicinal chemist or process scientist, a thorough understanding of its properties, synthetic protocols, and spectroscopic signatures is key to unlocking its full potential. By leveraging the differential reactivity of its amine and bromo functionalities, this molecule provides a reliable and efficient pathway to a diverse range of complex target structures, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 103273-01-4 [chemicalbook.com]

- 3. CAS 103273-01-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China 2-Bromo-4-(tert-butyl)aniline CAS NO.103273-01-4 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 6. wikieducator.org [wikieducator.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. ms isotopes: Br and Cl [employees.csbsju.edu]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

2-Bromo-4-tert-butylaniline molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-tert-butylaniline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 103273-01-4), a key chemical intermediate in the fine chemical and pharmaceutical industries. The document delineates its fundamental chemical and physical properties, provides a detailed and validated synthetic protocol with mechanistic insights, and explores its significant applications as a versatile building block. Furthermore, this guide includes critical information on spectroscopic characterization, safe handling procedures, and storage requirements to support researchers and drug development professionals in its effective and safe utilization.

Compound Identification and Physicochemical Properties

This compound is an aniline derivative characterized by the strategic placement of a bromine atom ortho to the amino group and a bulky tert-butyl group para to it. This substitution pattern imparts unique reactivity and steric properties, making it a valuable precursor in multi-step organic syntheses.[1]

The core physicochemical properties are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 103273-01-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄BrN | [2][3][4] |

| Molecular Weight | 228.13 g/mol | [2] |

| Appearance | Yellow liquid | [5] |

| Boiling Point | 265°C (lit.) | [4][5] |

| Density | 1.306 g/cm³ (Predicted) | [4] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)Br | [2][6] |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the regioselective electrophilic bromination of 4-tert-butylaniline. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the bulky tert-butyl group, the incoming electrophile (Br⁺) is directed primarily to the ortho-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a mild and reliable source of electrophilic bromine, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine.

Experimental Protocol: Synthesis from 4-tert-butylaniline

This protocol is adapted from established laboratory procedures.[5]

Step 1: Reaction Setup

-

In a flask shielded from light, dissolve 4-tert-butylaniline (10 g, 68 mmol) in N,N-Dimethylformamide (DMF, 150 mL).

-

Cool the solution to 0°C using an ice bath. The cooling is critical to control the initial exotherm of the reaction and enhance the regioselectivity.

Step 2: Bromination

-

To the cooled, stirring solution, add N-Bromosuccinimide (NBS, 12.1 g, 68 mmol) portion-wise over 30 minutes. Maintaining a low temperature during addition is crucial.

-

After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 18 hours to ensure the reaction proceeds to completion.

Step 3: Work-up and Extraction

-

Pour the reaction mixture into water (300 mL). This step quenches the reaction and precipitates the product while dissolving the DMF and succinimide byproduct.

-

Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically a dark brown oil.[5]

Step 4: Purification

-

Purify the crude product using column chromatography on silica gel.

-

Elute with a mixture of petroleum ether and ethyl acetate (20:1 v/v). The polarity of the eluent is optimized to separate the less polar product from more polar impurities.

-

Combine the fractions containing the pure product (as determined by Thin-Layer Chromatography, TLC; Rf = 0.69 in 5:1 petroleum ether/ethyl acetate) and evaporate the solvent to afford 2-bromo-4-(tert-butyl)aniline as a colorless to yellow oil.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation is paramount for verifying the identity and purity of the synthesized compound. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for this purpose.

-

¹H-NMR (300 MHz, CDCl₃): The following chemical shifts (δ) and coupling patterns are characteristic of the target molecule[5]:

-

δ 7.43 (t, J=1.2 Hz, 1H): This small triplet (or more accurately, a doublet of doublets with small coupling constants) corresponds to the proton on the aromatic ring that is ortho to the bromine atom and meta to the amino group.

-

δ 7.14 (m, 1H): This multiplet represents the aromatic proton situated between the tert-butyl and bromine groups.

-

δ 6.72 (d, J=8.1 Hz, 1H): This doublet corresponds to the aromatic proton that is ortho to the amino group and meta to the tert-butyl group.

-

δ 3.96 (br, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ 1.30 (s, 9H): This sharp singlet integrates to nine protons and is the classic signal for the magnetically equivalent protons of the tert-butyl group.

-

Additional analytical data such as HPLC and LC-MS can be obtained from commercial suppliers to further confirm purity.[7]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a strategic intermediate with significant applications in several fields.[1]

-

Pharmaceutical Synthesis: Aniline scaffolds are prevalent in medicinal chemistry.[1] The unique substitution of this compound makes it an attractive starting material for novel therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for creating the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern drugs.[8]

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on aniline-based intermediates to construct biologically active molecules.[5][9]

-

Materials Science: The compound can be incorporated into polymers or used to synthesize specialized dyes and pigments, where the bromo- and tert-butyl groups can be used to tune the material's physical and electronic properties.[1][5]

-

Specific Synthetic Utility: It is a documented precursor in the synthesis of more complex heterocyclic systems, such as 8-Bromo-6-tert-butylquinoline.[5]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazards.[2][10]

| Hazard Code | Description | Class |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Cat. 2A |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure, Cat. 3 |

Recommended Safety Protocols

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6][11] Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][10]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[10]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

On Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][11]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its synthesis is straightforward, and its unique structural features provide a gateway to a wide range of complex molecules, particularly within the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthetic pathways, and safety requirements, as detailed in this guide, is essential for its successful and safe application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. China 2-Bromo-4-(tert-butyl)aniline CAS NO.103273-01-4 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 5. This compound | 103273-01-4 [chemicalbook.com]

- 6. This compound | CAS#:103273-01-4 | Chemsrc [chemsrc.com]

- 7. 103273-01-4|2-Bromo-4-(tert-butyl)aniline|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-4-tert-butylaniline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-4-tert-butylaniline, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural information, synthesis protocols, spectral characterization, and its strategic applications, particularly in the construction of heterocyclic scaffolds relevant to pharmaceutical research.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional substitution pattern—an activating amino group, a sterically influential tert-butyl group, and a synthetically versatile bromine atom—offers a powerful platform for molecular elaboration. The strategic placement of these functionalities allows for regioselective reactions, making it an invaluable precursor for generating diverse molecular architectures, especially in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

The primary utility of this compound lies in its role as a precursor to heterocyclic systems, most notably quinoline derivatives.[2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3] The presence of the bromine atom on the aniline ring provides a convenient handle for post-synthesis modifications via cross-coupling reactions, further expanding the accessible chemical space.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis. Key identifying information and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 103273-01-4 | [4] |

| Molecular Formula | C₁₀H₁₄BrN | [4] |

| Molecular Weight | 228.13 g/mol | [4] |

| Appearance | Yellow to colorless liquid | [2] |

| Boiling Point | 265 °C (lit.) | [2] |

Synthesis of this compound

The regioselective synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-tert-butylaniline. The bulky tert-butyl group and the activating amino group direct the incoming bromine atom to the ortho position. A widely used and efficient brominating agent for this transformation is N-bromosuccinimide (NBS). Below are two validated protocols using different solvent systems.

Synthesis Protocol 1: Bromination in Acetonitrile

This protocol offers a straightforward procedure with a simple workup.

Reaction Scheme:

Figure 1: Synthesis of this compound via bromination with NBS in acetonitrile.

Step-by-Step Methodology:

-

In a flask, dissolve 4-(tert-butyl)aniline (50.0 g, 335.1 mmol) in 1.1 L of acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (59.6 g, 335.1 mmol) to the cooled solution.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

-

Upon completion, add 800 mL of water to the reaction mixture.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with 400 mL of 2N NaOH solution.

-

Filter the organic phase through a silica pad and concentrate under reduced pressure to yield this compound.[2]

Synthesis Protocol 2: Bromination in DMF with Chromatographic Purification

This protocol provides an alternative solvent system and includes a purification step for obtaining a high-purity product.

Step-by-Step Methodology:

-

Under light-protected conditions, dissolve 4-tert-butylaniline (10 g, 68 mmol) in 150 mL of DMF.

-

Cool the solution to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) (12.1 g, 68 mmol) and stir at 0 °C for 30 minutes.

-

Remove the ice bath and continue stirring at room temperature for 18 hours.

-

Pour the reaction mixture into 300 mL of water and extract with dichloromethane.

-

Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford the colorless, oily target product (13.5 g, 87% yield).[2]

Spectral Characterization

Full spectral characterization is crucial for confirming the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the amino group, and the tert-butyl group.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.43 ppm | t, J=1.2 Hz | 1H | Aromatic CH | [2] |

| 7.14 ppm | m | 1H | Aromatic CH | [2] |

| 6.72 ppm | d, J=8.1 Hz | 1H | Aromatic CH | [2] |

| 3.96 ppm | br | 2H | -NH₂ | [2] |

| 1.30 ppm | s | 9H | -C(CH₃)₃ | [2] |

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR (Predicted): The spectrum is expected to show signals for the six aromatic carbons, with the carbon attached to the bromine atom shifted downfield. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group will also be present.

-

IR Spectroscopy (Predicted): Key characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the tert-butyl group (around 2850-3100 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry (Predicted): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The predicted monoisotopic mass is 227.03096 Da.[4]

Applications in Organic Synthesis

The synthetic utility of this compound is demonstrated in its use as a precursor for various heterocyclic compounds.

Synthesis of Quinolines via the Skraup Reaction

A primary application of this compound is in the synthesis of substituted quinolines through the Skraup reaction.[2] This classic method involves the reaction of an aniline with glycerol, an oxidizing agent, and a strong acid to construct the quinoline ring system.[3]

Figure 2: General scheme for the Skraup synthesis of 8-Bromo-6-tert-butylquinoline.

Representative Experimental Protocol (Adapted from a similar Skraup Synthesis):

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein. An oxidizing agent, such as nitrobenzene or arsenic acid, is necessary for the final aromatization step to form the quinoline ring. The reaction is typically heated to drive the cyclization and dehydration steps.

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of this compound, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene). The addition should be done slowly with cooling to control the initial exothermic reaction.

-

Heating: Heat the reaction mixture to approximately 140-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling, the reaction mixture is carefully diluted with water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

-

Purification: The crude 8-Bromo-6-tert-butylquinoline can be purified by steam distillation or recrystallization from an appropriate solvent.[5]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-defined synthesis and the synthetic utility of its functional groups make it a valuable tool for researchers in drug discovery and development. The ability to readily access substituted quinoline scaffolds from this intermediate highlights its significance in the ongoing search for novel therapeutic agents.

References

A Spectroscopic Guide to 2-Bromo-4-tert-butylaniline: Structure Elucidation and Analytical Methodologies

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 2-Bromo-4-tert-butylaniline, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] Its chemical reactivity and the ultimate properties of the final products are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectral signature is not merely an academic exercise but a critical component of quality control and synthetic strategy.

This technical guide provides an in-depth analysis of the spectral data of this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the why behind the spectral features. We will explore how Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) collectively provide a detailed portrait of the molecule. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Molecular Structure and Key Features

Before delving into the spectral data, it is essential to visualize the molecule itself. The structure of this compound dictates the spectroscopic output we will observe.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

¹H NMR Spectral Data

The following table summarizes the proton NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.43 | d | 1H | 2.4 | Ar-H (H-3) |

| 7.14 | dd | 1H | 8.1, 2.4 | Ar-H (H-5) |

| 6.72 | d | 1H | 8.1 | Ar-H (H-6) |

| 3.96 | br s | 2H | - | -NH₂ |

| 1.30 | s | 9H | - | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly informative.

-

Aromatic Region (6.7-7.5 ppm): The three signals in this region confirm the presence of three protons on the aromatic ring.

-

The proton at 7.43 ppm (H-3) appears as a doublet with a small coupling constant (J = 2.4 Hz). This is characteristic of a meta-coupling to H-5. Its downfield shift is attributed to the deshielding effect of the adjacent bromine atom.

-

The signal at 7.14 ppm (H-5) is a doublet of doublets, indicating coupling to two different protons. The larger coupling constant (J = 8.1 Hz) corresponds to the ortho-coupling with H-6, while the smaller coupling (J = 2.4 Hz) is the meta-coupling to H-3.

-

The upfield aromatic proton at 6.72 ppm (H-6) is a doublet with a large coupling constant (J = 8.1 Hz) due to ortho-coupling with H-5. This upfield shift is expected for a proton ortho to the electron-donating amino group.

-

-

Amino Protons (3.96 ppm): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

-

Aliphatic Region (1.30 ppm): The sharp singlet at 1.30 ppm, integrating to nine protons, is the classic signature of a tert-butyl group. All nine protons are chemically equivalent, hence they appear as a single peak.

Caption: ¹H-¹H coupling relationships in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to approximately 15 ppm, centered around 5 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and electronic environment of carbon atoms.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for this specific compound is not readily found, we can predict the chemical shifts with high confidence based on the known effects of the substituents on the benzene ring.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~145 | C-4 | Attached to the electron-donating tert-butyl group. |

| ~142 | C-1 | Attached to the electron-donating amino group. |

| ~132 | C-3 | Deshielded by the adjacent bromine atom. |

| ~128 | C-5 | Aromatic CH. |

| ~118 | C-6 | Shielded by the ortho-amino group. |

| ~110 | C-2 | Attached to the bromine atom. |

| ~34 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbons attached to the substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by those groups. Carbons bearing electron-donating groups (NH₂, tert-butyl) will be shifted to a degree, while the carbon attached to the electronegative bromine (C-2) will also show a characteristic shift.

-

Aliphatic Carbons: Two signals are predicted for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3500 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretching | Aromatic C-H |

| 2850-2970 | C-H stretching | Aliphatic C-H (tert-butyl) |

| ~1620 | N-H scissoring | Primary Amine (-NH₂) |

| ~1500, ~1450 | C=C stretching | Aromatic Ring |

| 1365-1395 | C-H bending | tert-butyl group |

| ~1260 | C-N stretching | Aryl Amine |

| ~820 | C-H out-of-plane bending | 1,2,4-trisubstituted benzene |

| 550-650 | C-Br stretching | Aryl Bromide |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by several key features:

-

The most prominent and diagnostic peaks will be the two sharp bands in the 3400-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretches of a primary amine.

-

Strong absorptions just below 3000 cm⁻¹ will confirm the presence of the aliphatic C-H bonds of the tert-butyl group.

-

The C=C stretching vibrations of the aromatic ring will appear in the 1450-1620 cm⁻¹ region.

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-N and C-Br stretches, and the out-of-plane bending that is characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Interpretation |

| 227/229 | [M]⁺˙ | Molecular ion peak (presence of Br gives a ~1:1 ratio for M and M+2) |

| 212/214 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety |

| 171/173 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 148 | [M - Br]⁺ | Loss of the bromine atom |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, we expect to see a pair of peaks of almost equal intensity at m/z 227 and 229. This is a definitive indicator of a monobrominated compound.

-

Fragmentation: Under electron ionization, the tert-butyl group is prone to fragmentation. The loss of a methyl radical (15 Da) to give a fragment at m/z 212/214 is a very common pathway. The loss of the entire bromine atom (79/81 Da) would result in a peak at m/z 148.

Caption: Predicted primary fragmentation pathways for this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2][3] All handling should be performed in a well-ventilated chemical fume hood.[3]

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. ¹H NMR defines the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of the key amine and alkyl functional groups. Mass spectrometry establishes the molecular weight and the presence of a single bromine atom. Together, these techniques form a powerful and essential toolkit for the characterization of this important synthetic intermediate, ensuring its identity and purity for researchers and drug development professionals.

References

Navigating the Physicochemical Landscape of 2-Bromo-4-tert-butylaniline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Physicochemical Challenges of a Versatile Building Block

2-Bromo-4-tert-butylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its strategic substitution pattern, featuring a bromine atom ortho to the amino group and a bulky tert-butyl group in the para position, imparts unique reactivity and steric properties that are advantageous in synthetic chemistry. However, to effectively utilize this compound in multi-step syntheses and develop robust formulations, a thorough understanding of its solubility and stability is paramount. The presence of the amino group, the halogen, and the alkyl substituent creates a molecule with a nuanced physicochemical profile that requires careful consideration during handling, reaction setup, and storage.

This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. As a Senior Application Scientist, the following sections are structured to not only present data but also to elucidate the underlying chemical principles, ensuring a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's physical state and general characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrN | [3] |

| Molecular Weight | 228.13 g/mol | [3] |

| Appearance | Yellow to colorless liquid | [1] |

| Boiling Point | 265 °C (lit.) | [4] |

| Density | ~1.306 g/cm³ (predicted) | [4] |

| Flash Point | 114.4 °C | [5] |

| pKa (predicted) | 2.86 ± 0.10 | [4] |

| LogP (predicted) | 3.6 | [3] |

Solubility Profile: A Qualitative and Quantitative Assessment

The solubility of a synthetic intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The molecular structure of this compound, with its significant non-polar character imparted by the tert-butyl group and the benzene ring, suggests a preference for organic solvents over aqueous media.

Qualitative Solubility Insights

Synthesis procedures for this compound and its subsequent reactions provide qualitative evidence of its solubility in various organic solvents. For instance, its preparation often involves solvents such as acetonitrile and dimethylformamide (DMF).[1] It is also readily extracted from aqueous solutions using dichloromethane, and purified via column chromatography with eluents like petroleum ether and ethyl acetate, indicating good solubility in these solvent systems.[1]

Conversely, its aqueous solubility is expected to be low. The large hydrophobic tert-butyl group and the bromine atom significantly diminish the hydrating ability of the polar amino group. While no explicit experimental data for its water solubility is readily available in the literature, it is safe to assume it is poorly soluble in water.

Predicting Solubility: A Theoretical Perspective

The predicted LogP value of 3.6, a measure of lipophilicity, further supports the expectation of poor aqueous solubility and good solubility in non-polar organic solvents.[3] Generally, a higher LogP value correlates with lower water solubility.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility and can be adapted for organic solvents.[5]

Objective: To determine the saturation concentration of this compound in various solvents at a given temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid phase should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary test can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered sample solutions by HPLC to determine the concentration of the dissolved compound. A validated, stability-indicating analytical method should be used.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in units such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Figure 1: Workflow for Experimental Solubility Determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its long-term storage, handling, and use in chemical reactions where specific conditions might promote degradation. The presence of the aniline functional group, in particular, suggests potential susceptibility to oxidation and light-induced degradation.

Key Factors Influencing Stability

-

Oxidation: Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. Contact with air (oxygen) and oxidizing agents should be minimized.[6] The synthesis of this compound is often carried out under an inert atmosphere.[4]

-

Light: Many aniline derivatives exhibit photosensitivity, undergoing degradation upon exposure to light, especially UV radiation. A study on 4-bromoaniline, a structurally related compound, demonstrated its potential for photodegradation.[6] Therefore, it is recommended to store this compound in light-protected containers.

-

pH (Hydrolytic Stability): While the C-Br bond on an aromatic ring is generally stable to hydrolysis under neutral conditions, extreme pH values could potentially promote degradation. A study on 4-bromoaniline indicated instability in strong acidic and alkaline solutions.[6] The amino group's basicity (predicted pKa of the conjugate acid is 2.86) means it will be protonated in acidic conditions, which may alter its reactivity and stability.[4]

-

Temperature: Elevated temperatures can accelerate degradation processes. The manufacturer's recommendation to store in a cool place should be followed.[4] Conditions to avoid include heat, flames, and sparks.[6]

Experimental Protocol for Stability Testing

A comprehensive stability study should be conducted according to the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound (purity >98%)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (as an oxidizing agent)

-

High-purity water and organic solvents

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and impurity identification.

Methodology:

-

Forced Degradation Studies:

-

Hydrolytic Stability: Dissolve the compound in buffered solutions at various pH values. Store samples at elevated temperatures (e.g., 60 °C) and analyze at appropriate time points.

-

Oxidative Stability: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% H₂O₂). Monitor the degradation over time at room temperature.

-

Photostability: Expose the compound, both in the solid state and in solution, to light conditions as specified in the ICH Q1B guideline. A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) and monitor for degradation over time.

-

-

Sample Analysis:

-

At each time point, analyze the stressed samples using a validated stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all significant degradation products.

-

Use a PDA detector to assess peak purity and an MS detector to obtain mass information on the degradation products for structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, where possible, characterize the major degradation products.

-

Determine the degradation pathways.

-

Figure 2: Workflow for Forced Degradation Stability Studies.

Conclusion: Best Practices for Handling and Storage

Based on the available data and chemical principles, the following best practices are recommended for handling and storing this compound to ensure its integrity:

-

Storage: The compound should be stored in a tightly sealed container, in a cool, dark, and well-ventilated area.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

-

Handling: Use personal protective equipment, including gloves and safety goggles, as the compound is classified as a skin and eye irritant.[5] Handle in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] Keep away from sources of heat, sparks, and open flames.

By understanding the solubility and stability profile of this compound and implementing the appropriate handling and storage procedures, researchers can confidently utilize this versatile building block in their synthetic endeavors, ensuring the reliability and reproducibility of their results. The experimental protocols provided in this guide offer a framework for generating the specific quantitative data necessary for process optimization and regulatory submissions.

References

- 1. This compound | 103273-01-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 103273-01-4 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:103273-01-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-Bromo-4-tert-butylaniline, a key chemical intermediate in the pharmaceutical, agrochemical, and advanced materials sectors. Its unique molecular architecture, featuring a reactive bromine atom and a sterically influential tert-butyl group on an aniline scaffold, makes it a versatile building block for complex organic synthesis. This document is intended to equip researchers and drug development professionals with the essential knowledge for its safe handling, storage, and application, ensuring both personal safety and experimental integrity.

Compound Profile and Significance

This compound (CAS No: 103273-01-4) is a substituted aniline that serves as a valuable precursor in the synthesis of a wide array of more complex molecules. The strategic placement of the bromine atom allows for its facile replacement through various cross-coupling reactions, while the amino group can be readily derivatized or can direct further electrophilic aromatic substitutions. The bulky tert-butyl group can influence the regioselectivity of reactions and impart specific physical properties, such as solubility, to the final products. Its primary applications lie in the synthesis of pharmaceutical ingredients and agrochemicals.[1][2][3] A notable example of its use is in the preparation of quinoline derivatives, such as 8-Bromo-6-tert-butylquinoline.[1]

Health Hazard Information and Toxicological Profile

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]

Toxicological Insights:

The primary hazards associated with this compound are skin and eye irritation, along with potential respiratory tract irritation upon inhalation of its vapors or dust.[4][6] Studies on analogous compounds suggest that direct contact should be avoided. While no specific studies on the chronic effects of this compound were identified, it is prudent to handle it as a substance with potential for long-term health effects, as is common with many substituted anilines.

Occupational Safety and Exposure Controls

Due to the lack of specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound, a conservative approach to handling is paramount. For context, the OSHA PEL for aniline is 5 ppm as an 8-hour time-weighted average, and the ACGIH TLV is 2 ppm. These values for a related, albeit less substituted, compound underscore the need for stringent exposure controls.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To prevent eye contact which can cause serious irritation.[4] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact which can cause irritation and potential systemic toxicity.[5] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[4] |

Safe Handling, Storage, and Disposal

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Handle only in a chemical fume hood.[5]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[4] The storage container should be tightly sealed to prevent exposure to moisture and air.

Incompatible Materials:

-

Strong oxidizing agents

-

Acids

-

Acid chlorides

-

Acid anhydrides

Disposal

This compound is a halogenated organic compound and should be disposed of as hazardous waste. Do not dispose of it down the drain. Collect waste in a designated, labeled, and sealed container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol [6] |

| Appearance | Yellow liquid[1] |

| Boiling Point | 265 °C[1] |

| Flash Point | 114 °C |

Synthesis and Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 4-tert-butylaniline using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[1]

Reaction Scheme:

A simplified schematic of the synthesis reaction.

Detailed Synthetic Protocol:

-

Dissolve 4-tert-butylaniline in acetonitrile in a flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-18 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane.

-

Combine the organic layers, dry with a drying agent (e.g., anhydrous magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[1]

Reactivity and Applications in Synthesis

The bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks.

Common cross-coupling reactions involving this compound.

These synthetic routes are fundamental in the development of novel pharmaceutical and agrochemical compounds, where the tailored substitution pattern of the aniline ring is crucial for biological activity.[3]

Conclusion

This compound is a chemical intermediate with significant utility in modern organic synthesis. A thorough understanding of its hazard profile and the implementation of stringent safety protocols are essential for its responsible and effective use in research and development. By adhering to the guidelines outlined in this document, scientists can mitigate risks and leverage the synthetic potential of this versatile building block to advance their scientific endeavors.

References

Navigating the Unseen Risks: A Technical Guide to the Hazards of 2-Bromo-4-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Context

2-Bromo-4-tert-butylaniline, a substituted aniline derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.[1] Its unique structure, featuring a bulky tert-butyl group and a bromine atom on the aniline ring, offers specific steric and electronic properties that are valuable in designing novel compounds. However, as with many aromatic amines, this utility is accompanied by a spectrum of potential health hazards that demand rigorous safety protocols and a deep understanding of its toxicological profile.